3-Methyl-3-buten-2-ol

Atmospheric Chemistry Kinetics Environmental Fate

3-Methyl-3-buten-2-ol (CAS 10473-14-0, C₅H₁₀O, MW 86.13) is a chiral, secondary, unsaturated alcohol. It is a member of the methyl-butenol family, possessing a terminal alkene and a hydroxyl-bearing stereocenter.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 10473-14-0
Cat. No. B086003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-buten-2-ol
CAS10473-14-0
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C(=C)C)O
InChIInChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3
InChIKeyJEYLKNVLTAPJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-buten-2-ol (CAS 10473-14-0): A Chiral C5 Allylic Alcohol Building Block for Specialized Chemical and Biocatalytic Applications


3-Methyl-3-buten-2-ol (CAS 10473-14-0, C₅H₁₀O, MW 86.13) is a chiral, secondary, unsaturated alcohol [1]. It is a member of the methyl-butenol family, possessing a terminal alkene and a hydroxyl-bearing stereocenter. Its basic physical properties include a boiling point of 114 °C and a density of 0.8531 g/cm³ at 17 °C [2]. Unlike many of its structural isomers, it serves as a specific substrate for certain enzymes and exhibits unique stereoselective reactivity, making it a niche, high-value intermediate for targeted syntheses rather than a general bulk chemical [3].

Why Generic C5 Unsaturated Alcohols Cannot Replace 3-Methyl-3-buten-2-ol in Specialized Workflows


While sharing the formula C₅H₁₀O with several other commercially available methyl-butenols, 3-methyl-3-buten-2-ol is not functionally interchangeable. Its specific substitution pattern, with a terminal alkene conjugated to a secondary alcohol, confers a unique reactivity profile that directly impacts performance in applications ranging from stereoselective synthesis to atmospheric chemistry modeling and industrial biocatalysis [1][2]. Substituting a close analog such as prenol or 2-methyl-3-buten-2-ol would lead to different reaction rates, altered stereochemical outcomes, or complete failure in a biocatalytic process designed for this specific isomer, as detailed in the quantitative comparisons below.

3-Methyl-3-buten-2-ol vs. Analogs: Head-to-Head Performance Data for Scientific Decision-Making


Atmospheric Reactivity: Hydroxyl Radical Kinetics Distinguish 3-Methyl-3-buten-2-ol from Other C5 Isomers

The atmospheric lifetime of biogenic volatile organic compounds (BVOCs) is critically dependent on their reactivity with hydroxyl (OH) radicals. The rate coefficient for the gas-phase reaction of OH radicals with 3-methyl-3-buten-2-ol was measured as 11.71 ± 1.29 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This value is significantly lower than that of 3-methyl-2-buten-1-ol (prenol) at 14.55 ± 0.93 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and higher than 2-methyl-3-buten-1-ol at 5.31 ± 0.37 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This data is essential for accurate atmospheric modeling.

Atmospheric Chemistry Kinetics Environmental Fate

Industrial Dehydration Reactivity: 3-Methyl-3-buten-2-ol is More Resistant to Acid-Catalyzed Dehydration than 2-Methyl-3-buten-2-ol

In the vapor-phase dehydration of isopentene alcohols over acid catalysts, a crucial industrial route to isoprene, the ease of dehydration follows a strict rank order [1]. 2-Methyl-3-buten-2-ol is the most easily dehydrated, while 3-methyl-3-buten-2-ol is notably more resistant. This lower intrinsic reactivity is a critical factor for applications where the alcohol moiety must remain intact while the alkene group undergoes selective transformation, providing a more controlled and less side-product-prone synthetic intermediate than its tertiary alcohol isomer [1].

Catalysis Dehydration Isoprene Production

Chiral Epoxidation Selectivity: Vanadium-Catalyzed Epoxidation Yields 99.7:0.3 Threo/Erythro Ratio for 3-Methyl-3-buten-2-ol

The stereochemical outcome of epoxidation reactions is a critical differentiator. A computational DFT study of the VO(OH)₃/H₂O₂-catalyzed epoxidation of chiral allylic alcohols found that 3-methyl-3-buten-2-ol (r1) achieves an exceptionally high threo/erythro product ratio of 99.7:0.3 [1]. This is in stark contrast to other methyl-substituted allylic alcohols like trans-pent-3-en-2-ol (80.9:19.1) and cis-pent-3-en-2-ol (72.2:27.8), which exhibit significantly lower selectivity under the same computational conditions [1]. This near-exclusive diastereoselectivity is a key reason to choose this specific substrate for synthesizing enantiomerically enriched epoxides.

Stereoselective Synthesis Epoxidation Computational Chemistry

Biocatalytic Conversion to Isoprene: 3-Methyl-3-buten-2-ol is a Key Substrate for Engineered Dehydratases

The development of bio-based routes to isoprene, a critical monomer for synthetic rubber, relies on enzymes capable of dehydrating specific alcohols. Patent literature specifically discloses novel polypeptides with engineered 3-buten-2-ol dehydratase activity that are capable of catalyzing the conversion of 3-methyl-3-buten-2-ol to isoprene [1]. The patent emphasizes that this activity is a distinct and desirable property, as the enzyme also works on 3-buten-2-ol to produce 1,3-butadiene, highlighting a tailored substrate specificity that cannot be assumed for all C5 alcohols [1]. The identification of a specific enzyme for this transformation makes 3-methyl-3-buten-2-ol a valuable substrate for industrial biotechnology efforts.

Biocatalysis Isoprene Enzyme Engineering

GC-MS Identification: Kovats Retention Index of 673 on DB-1 Confirms Unique Identity

For quality control and analytical identification, the unique chromatographic behavior of 3-methyl-3-buten-2-ol is critical. Its Kovats Retention Index (RI) on a non-polar DB-1 column is 673 [1]. This is distinct from other methyl-butenols, which have different retention times due to variations in their structure and polarity. For example, 3-methyl-3-buten-1-ol (isoprenol) has an RI of 737 on a similar HP-5 column [2], and prenol is known to elute at a different time [3]. This specific RI value is essential for confirming the identity and purity of the compound in complex mixtures like plant extracts or reaction products.

Analytical Chemistry GC-MS Flavor and Fragrance

Optimized Application Scenarios for 3-Methyl-3-buten-2-ol (CAS 10473-14-0)


Stereocontrolled Synthesis of Chiral Epoxides

As demonstrated by computational and experimental data, 3-methyl-3-buten-2-ol is an ideal substrate for the synthesis of enantioenriched epoxides. Its ability to achieve a 99.7:0.3 threo/erythro diastereomeric ratio in vanadium-catalyzed epoxidation [1] makes it a superior choice for chemists seeking to avoid complex chiral separations and achieve high product purity in a single step.

Substrate for Industrial Biocatalysis to Bio-Isoprene

In the field of industrial biotechnology, this compound is a recognized substrate for engineered dehydratase enzymes that produce bio-isoprene [2]. Companies developing sustainable routes to synthetic rubber monomers can utilize this specific alcohol in their biocatalytic processes, leveraging the patented enzyme systems designed for its conversion.

Atmospheric Chemistry and Environmental Fate Modeling

Environmental scientists modeling the impact of biogenic volatile organic compounds (BVOCs) require precise kinetic data. The experimentally determined OH radical reaction rate constant of 11.71 ± 1.29 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [3] is a critical, quantifiable parameter that distinguishes this compound from its isomers and enables accurate predictions of its atmospheric lifetime and transport.

Analytical Standard for Flavor and Fragrance Quality Control

For analytical chemists in the flavor, fragrance, and natural product industries, the unique Kovats Retention Index of 673 on a DB-1 column serves as a definitive, quantitative marker for identifying and quantifying 3-methyl-3-buten-2-ol in complex mixtures [4]. This is essential for ensuring product authenticity and consistency.

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